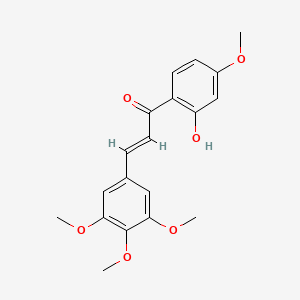![molecular formula C24H29N3O5S2 B2707942 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-60-6](/img/structure/B2707942.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a type of sulfonamide . The molecular formula is C24H29N3O5S2 . It has an average mass of 503.634 Da and a monoisotopic mass of 503.154846 Da .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C17H24N4O7S/c1-25-10-8-21(9-11-26-2)29(23,24)14-6-4-13(5-7-14)16(22)18-17-20-19-15(28-17)12-27-3/h4-7H,8-12H2,1-3H3,(H,18,20,22) . The SMILES string is COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC . Physical And Chemical Properties Analysis
The compound has a net charge of 0 . The average mass is 428.462 and the monoisotopic mass is 428.13657 .Scientific Research Applications
Synthesis and Characterization of Aromatic Polyamides
Aromatic polyamides containing s-triazine rings were synthesized using the low-temperature interfacial polycondensation technique. These polyamides exhibited high thermal stability and solubility in polar solvents, suggesting their potential application in high-performance materials (Sagar et al., 1997).
Photochemical Properties for Photodynamic Therapy
A study on zinc phthalocyanine derivatives demonstrated high singlet oxygen quantum yield and fluorescence properties, highlighting their suitability as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity of Thiazole Derivatives
Research on thiazole derivatives, including synthesis and antimicrobial evaluation, indicates their potential in developing new antimicrobial agents. These compounds show promise in addressing bacterial and fungal infections (Chawla, 2016).
Electrochromic and Electrofluorescent Polyamides
Electroactive polyamides with bis(diphenylamino)-fluorene units were synthesized, displaying reversible electrochromic characteristics and strong fluorescence. Their stability and color-switching capabilities suggest applications in smart materials and optical devices (Sun et al., 2016).
Inhibition of Carbonic Anhydrases
Aromatic sulfonamide inhibitors were investigated for their inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar potency. This research contributes to the development of therapeutic agents for diseases involving carbonic anhydrases (Supuran et al., 2013).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-17-5-10-21(18(2)15-17)22-16-33-24(25-22)26-23(28)19-6-8-20(9-7-19)34(29,30)27(11-13-31-3)12-14-32-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJURWKHAFMYESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2707859.png)

![5-Benzyl-2-(4-methoxypyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2707862.png)
![2-Chloro-N-[[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]acetamide](/img/structure/B2707863.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2707870.png)
![Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate](/img/structure/B2707871.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2707872.png)
![2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione](/img/structure/B2707873.png)
![4-[(2,4-Difluorophenyl)formamido]butanoic acid](/img/structure/B2707874.png)

![6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2707876.png)
![N-(3-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707878.png)

![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2707881.png)